

# A Comprehensive Toxicological Review of Cedrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Cedrol  |           |
| Cat. No.:            | B397079 | Get Quote |

#### An In-depth Technical Guide

This whitepaper provides a detailed overview of the toxicological data available for **cedrol**, a naturally occurring sesquiterpene alcohol found in the essential oils of various conifers. The information is intended for researchers, scientists, and drug development professionals to support safety assessments and guide future research. This guide summarizes key toxicological endpoints, details experimental methodologies, and visualizes known signaling pathways associated with **cedrol**'s biological activities.

#### **Executive Summary**

**Cedrol** has been evaluated for a range of toxicological endpoints, including acute toxicity, skin sensitization, and genotoxicity. Due to a lack of specific data for repeated dose and reproductive toxicity, the Threshold of Toxicological Concern (TTC) has been utilized for risk assessment in these areas. **Cedrol** is not considered to be genotoxic. It is a weak skin sensitizer. The primary toxicological concerns identified are related to its potential for skin irritation at high concentrations. Mechanistic studies have revealed that **cedrol** can modulate several signaling pathways, particularly those involved in apoptosis and cell survival, which are of significant interest in oncological research.

## **Quantitative Toxicological Data**



The following tables summarize the available quantitative toxicological data for **cedrol** and related substances.

Table 1: Acute and Dermal Toxicity of Cedrol

| Test                     | Species | Route  | Endpoint | Value       | Reference |
|--------------------------|---------|--------|----------|-------------|-----------|
| Acute Dermal<br>Toxicity | Rabbit  | Dermal | LD50     | > 5 g/kg bw | [1]       |
| Skin<br>Sensitization    | Human   | Dermal | NESIL    | 2000 μg/cm² | [2]       |

Table 2: Repeated Dose and Reproductive Toxicity Data (TTC and Read-Across)

| Endpoint                                     | Approach             | Cramer Class | Value                                       | Reference |
|----------------------------------------------|----------------------|--------------|---------------------------------------------|-----------|
| Repeated Dose<br>Toxicity                    | TTC                  | I            | 0.03 mg/kg/day                              | [2]       |
| Reproductive<br>Toxicity                     | TTC                  | I            | 0.03 mg/kg/day                              | [2]       |
| Developmental Toxicity (Acetyl Cedrene)      | Oral Gavage<br>(Rat) | -            | Maternal<br>NOAEL: 50<br>mg/kg/day          | [3]       |
| Fetal NOAEL:<br>100 mg/kg/day                | [3]                  |              |                                             |           |
| 90-Day Dermal<br>Toxicity<br>(Cedarwood Oil) | Dermal (Rat)         | -            | LOEL (skin<br>irritation): 124<br>mg/kg/day | [4]       |

# **Experimental Protocols**

Detailed methodologies for the key toxicological studies cited are provided below.



# Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

- Guideline: OECD Guideline 471.
- Principle: This in vitro assay assesses the potential of a substance to induce gene mutations
  in several strains of Salmonella typhimurium and Escherichia coli. The test detects mutations
  that revert the bacteria from an amino acid-requiring state to a state where they can
  synthesize their own.
- Methodology:
  - Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102, to detect both frameshift and base-pair substitution mutations.
  - Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pretreated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
  - Procedure: Two methods are commonly employed: the plate incorporation method and the
    pre-incubation method. In the plate incorporation method, the test substance, bacterial
    culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal
    glucose agar plates. In the pre-incubation method, the test substance, bacterial culture,
    and S9 mix are incubated together before being mixed with the top agar and plated.
  - Dose Levels: At least five different concentrations of the test substance are used, with the highest concentration for soluble, non-cytotoxic substances typically being 5 mg/plate or 5 μL/plate.
  - Evaluation: After incubation for 48-72 hours at 37°C, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.



#### **Skin Sensitization**

- Guideline: OECD Guideline 406.
- Principle: The GPMT is an in vivo assay that uses an adjuvant to enhance the immune response of guinea pigs to a test substance to assess its potential to cause skin sensitization.
- Methodology:
  - Induction Phase:
    - Intradermal Induction: On day 0, three pairs of intradermal injections are made into the shaved scapular region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA) emulsified with water or saline, and the test substance emulsified in FCA.
    - Topical Induction: On day 7, the test area is treated with a topical application of the test substance, usually under an occlusive patch for 48 hours.
  - Challenge Phase: On day 21, the animals are challenged with a topical application of the test substance on a naive area of skin, typically the flank, under an occlusive patch for 24 hours.
  - Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours
    after the start of the challenge application. The incidence and severity of the skin reactions
    in the test group are compared to a control group that was not exposed to the test
    substance during the induction phase.
- Guideline: OECD Guideline 429.
- Principle: The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance to the dorsum of the ear.
- Methodology:



- Application: The test substance is applied to the dorsal surface of both ears of the mice for three consecutive days.
- Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., <sup>3</sup>H-methyl thymidine). After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Evaluation: A single-cell suspension of lymph node cells is prepared, and the incorporation
  of the radiolabel is measured. A Stimulation Index (SI) is calculated by dividing the mean
  proliferation in the test group by the mean proliferation in the vehicle control group. A
  substance is classified as a sensitizer if the SI is 3 or greater.

#### **Acute Dermal Toxicity**

- Guideline: OECD Guideline 402.
- Principle: This study provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.
- Methodology:
  - Test Animals: Typically, young adult rats are used.
  - Dose Application: The test substance is applied uniformly over a shaved area of skin (at least 10% of the body surface area). The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
  - Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If mortality or significant toxicity is observed, a full study with multiple dose groups may be conducted.
  - Observation Period: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
  - Evaluation: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. All animals are subjected to a gross necropsy at the end of the study.

# **Signaling Pathways and Mechanisms of Action**



Recent research has focused on the effects of **cedrol** on various cellular signaling pathways, particularly in the context of its anticancer properties.

#### **Induction of Apoptosis in Cancer Cells**

**Cedrol** has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.

- Intrinsic Pathway: **Cedrol** can induce the production of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, a key initiator caspase in the intrinsic pathway.
- Extrinsic Pathway: **Cedrol** can also upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway.
- Common Pathway: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.





Click to download full resolution via product page

Cedrol-induced apoptosis signaling pathway.

#### **Inhibition of Pro-Survival Signaling Pathways**

**Cedrol** has also been demonstrated to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
 Cedrol has been shown to decrease the phosphorylation of key components of this pathway,



including PI3K, Akt, and mTOR, thereby inhibiting its activity.

• NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation, immunity, and cell survival. **Cedrol** can inhibit the activation of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.



Click to download full resolution via product page

Inhibition of pro-survival signaling pathways by **cedrol**.

#### **Sedative Effects**

Inhalation of **cedrol** has been shown to have sedative effects. Interestingly, these effects appear to be independent of the olfactory system, suggesting a different mechanism of action, possibly involving direct effects on the central nervous system after absorption into the bloodstream. Further research is needed to elucidate the precise molecular targets and signaling pathways involved in **cedrol**'s sedative properties.



#### Conclusion

The available toxicological data for **cedrol** suggest a low order of systemic toxicity. It is not genotoxic but can be a weak skin sensitizer. For repeated dose and reproductive toxicity, a lack of specific studies has led to the use of the Threshold of Toxicological Concern for risk assessment. The emerging data on **cedrol**'s ability to modulate key signaling pathways in cancer cells highlight its potential as a lead compound for further investigation in drug development. Future research should focus on conducting comprehensive repeated dose and reproductive toxicity studies to establish clear NOAELs and to further elucidate the mechanisms underlying its sedative and anticancer effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cedrol | C15H26O | CID 65575 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Introduction NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Review of Cedrol for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b397079#review-of-the-toxicologicaldata-for-cedrol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com